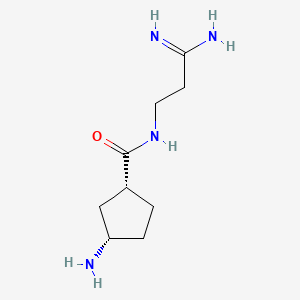

Amidinomycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Amidinomycin is a natural antibiotic.

Applications De Recherche Scientifique

Amidinomycin is a naturally occurring antiviral and antiprotozoal antibiotic . It belongs to a class of compounds containing an amidine group, which are known for their antimicrobial properties . Research indicates that this compound has potential applications in combating drug-resistant bacteria and certain parasitic infections .

Antimicrobial Activity

Amidine-containing compounds are frequently modified or incorporated into existing antimicrobial agents to improve their pharmacological properties and combat antimicrobial resistance . These compounds have demonstrated effectiveness against a range of pathogens, including those resistant to multiple drugs .

Mechanisms of Action

Amidine-based compounds operate through various mechanisms depending on their structure and the target organism . These mechanisms include:

- DNA minor groove binding with a high affinity for AT-rich sequences .

- Disruption of mitochondrial function in fungi .

- Synergistic membrane destabilization with antibiotics against Gram-negative bacteria .

Activity Against Resistant Strains

Research has shown that amidine derivatives can be effective against antibiotic-resistant strains of bacteria . For example, a compound labeled 13d , which contains amidine moieties, exhibited significant activity against Gram-positive antibiotic-resistant bacterial strains, including vancomycin-resistant Enterococcus (VRE) and methicillin-resistant Staphylococcus aureus (MRSA) . Compound 13d inhibited the growth of VRE and MRSA with minimum inhibitory concentration (MIC) values of 0.25 µg/mL, which is more potent than vancomycin . Additionally, it inhibited the growth of carbapenem-resistant Enterobacterales (CRE) and carbapenem-resistant Acinetobacter baumannii (CRAB) with MIC values of 4 and 2 µg/mL, respectively, surpassing the activity of gentamycin .

Combination Therapies

Combining amidines with other antibiotics can enhance their effectiveness, particularly against Gram-negative bacteria . For instance, pentamidine, when combined with antibiotics like erythromycin, rifampicin, and novobiocin, potentiates the disruption of Gram-negative bacteria membranes, including drug-resistant strains of Acinetobacter baumannii, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli .

Antiprotozoal Activity

Amidine compounds have demonstrated antiprotozoal activity, making them potential candidates for treating parasitic infections . Aromatic diamidines can inhibit mitochondrial kinetoplast function in parasites such as Leishmania and Trypanosoma cruzi by attaching to a small groove in the kinetoplast's DNA, leading to the parasite's death .

Comparison with Other Drugs

In tests against Trypanosoma, 7-deoxypactamycin showed the highest antitrypanosomal activity, with an IC50 value of 0.5 ng/mL . This compound was 30-fold more potent than pentamidine and 3100- to 4500-fold more potent than eflornithine and suramin . this compound itself was found to be 840- to 1440-fold less active than 7-deoxypactamycin, with IC50 values of 420–720 ng/mL .

Selectivity Indexes

The selectivity index (SI) is used to evaluate the antiprotozoal activities and cytotoxicities of test compounds . Bellenamine and BD-12 show promise as antitrypanosomals, surpassing both suramin and eflornithine with respect to SI values .

Anti-Influenza Activity

Certain N-phenyl-substituted β-amidoamidines, which are structurally related to this compound, have been synthesized and found to have anti-influenza activity with low toxicity .

Cytotoxicity

Propriétés

Numéro CAS |

3572-60-9 |

|---|---|

Formule moléculaire |

C9H18N4O |

Poids moléculaire |

198.27 g/mol |

Nom IUPAC |

(1R,3S)-3-amino-N-(3-amino-3-iminopropyl)cyclopentane-1-carboxamide |

InChI |

InChI=1S/C9H18N4O/c10-7-2-1-6(5-7)9(14)13-4-3-8(11)12/h6-7H,1-5,10H2,(H3,11,12)(H,13,14)/t6-,7+/m1/s1 |

Clé InChI |

YLJXZSWHZFXCDY-RQJHMYQMSA-N |

SMILES |

C1CC(CC1C(=O)NCCC(=N)N)N |

SMILES isomérique |

C1C[C@@H](C[C@@H]1C(=O)NCCC(=N)N)N |

SMILES canonique |

C1CC(CC1C(=O)NCCC(=N)N)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Amidinomycin; HU 1/68; Myxoviromycin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.